molecular formula C10H12BrNO3 B13038998 (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

Cat. No.: B13038998
M. Wt: 274.11 g/mol
InChI Key: BZAJUCYIMHAHFQ-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone with an (R)-configured amino group at the third carbon and a 3-bromo-2-methoxyphenyl substituent.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO3/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

BZAJUCYIMHAHFQ-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC=C1Br)[C@@H](CC(=O)O)N

Canonical SMILES

COC1=C(C=CC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid typically involves:

  • Starting from appropriately substituted benzaldehydes or related aromatic precursors bearing bromine and methoxy groups.
  • Formation of a key intermediate via condensation or Michael addition with acrylate derivatives.
  • Introduction of the amino group through amination.
  • Resolution or asymmetric synthesis to obtain the (3R)-enantiomer.
  • Purification to achieve high stereochemical and chemical purity.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Starting Material Preparation 3-bromo-2-methoxybenzaldehyde Commercially available or synthesized via selective bromination and methylation of phenol derivatives
2 Condensation Reaction Condensation of 3-bromo-2-methoxybenzaldehyde with methyl acrylate in presence of base (e.g., NaOH) Forms an α,β-unsaturated ester intermediate; reaction temperature controlled to optimize yield
3 Amination Treatment of intermediate with ammonia or amine source under controlled temperature Introduces the amino group at the β-position, forming methyl (3R)-3-amino-3-(3-bromo-2-methoxyphenyl)propanoate; stereoselectivity achieved via chiral catalysts or resolution techniques
4 Hydrolysis Hydrolysis of the methyl ester to the corresponding carboxylic acid Acidic or basic hydrolysis conditions used to yield the free acid form
5 Purification and Resolution Chromatographic techniques or crystallization to isolate the (3R)-enantiomer Ensures high enantiomeric excess and purity essential for biological applications

Industrial Scale Considerations

  • Use of continuous flow reactors and automated systems enhances reproducibility and yield.
  • Methylation steps may employ dimethyl sulfate under controlled temperatures (20°C to reflux) for efficient introduction of methoxy groups when needed.
  • Safer and cost-effective reagents are preferred for scale-up, with careful control of reaction parameters to minimize by-products and maximize stereochemical integrity.

Alternative Synthetic Approaches

  • Direct asymmetric synthesis using chiral auxiliaries or catalysts to avoid racemic mixtures.
  • Use of enzymatic resolution for stereoselective separation.
  • Substitution reactions on preformed amino acid scaffolds to introduce bromine and methoxy groups selectively.

Reaction Types and Conditions

Reaction Type Reagents Conditions Outcome
Condensation 3-bromo-2-methoxybenzaldehyde + methyl acrylate Base (NaOH), room temp to mild heating Formation of α,β-unsaturated ester intermediate
Amination Ammonia or amine derivatives Controlled temperature, solvent choice critical Introduction of amino group with stereocontrol
Hydrolysis Acidic or basic aqueous solution Reflux conditions Conversion of ester to carboxylic acid
Methylation (if required) Dimethyl sulfate 20°C to reflux, solvent dependent Introduction of methoxy group
Purification Chromatography, recrystallization Ambient or cold temperatures Isolation of pure (3R)-enantiomer

Research Findings and Optimization

  • Reaction yields and stereoselectivity are highly dependent on reaction conditions such as temperature, solvent, and reagent stoichiometry.
  • Use of mild bases and controlled amination conditions reduces side reactions and racemization.
  • Industrial processes emphasize safer methylation reagents and solvents to improve environmental and operational safety while maintaining product quality.
  • The presence of bromine and methoxy substituents requires careful monitoring to avoid dehalogenation or demethylation during synthesis.

Summary Table of Preparation Methods

Method Aspect Description Key Parameters References
Starting Materials 3-bromo-2-methoxybenzaldehyde, methyl acrylate Purity, substitution pattern
Key Reactions Condensation, amination, hydrolysis, methylation Base type, temperature, reagent ratios
Stereoselectivity Chiral catalysts or resolution Enantiomeric excess, catalyst choice
Purification Chromatography, recrystallization Solvent system, temperature
Industrial Scale Continuous flow, safer reagents Reaction scale, environmental controls

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, quinones, and de-brominated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Properties and Structural Significance

The compound has a molecular formula of C10H12BrNO3C_{10}H_{12}BrNO_3 and a molecular weight of approximately 274.11 g/mol. Its structure includes a chiral center, which is crucial for its biological activity. The presence of a bromine atom and a methoxy group enhances its chemical properties, making it an interesting candidate for further research in pharmacology and biochemistry.

Pharmaceutical Development

Neurological Disorders
One of the primary applications of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is in the development of pharmaceuticals aimed at treating neurological disorders. Research indicates that this compound may act as a ligand for specific neurotransmitter receptors, potentially modulating neurotransmitter systems such as amino acid neurotransmitters. This interaction could lead to new therapeutic strategies for conditions like depression, anxiety, and neurodegenerative diseases.

Enzyme Modulation
The compound's structural features suggest it may influence enzyme activity and metabolic pathways. Studies have shown that it can interact with various biological systems, indicating potential roles in enzyme modulation. Understanding these interactions is crucial for developing targeted therapies that can improve patient outcomes in metabolic disorders.

Interaction Studies

Research has demonstrated that (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid can effectively bind to specific receptors or enzymes. This property is vital for elucidating its therapeutic applications, particularly in the context of neurotransmitter modulation.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects .

Comparison with Similar Compounds

Key Structural Features and Differences

The table below compares the target compound with its closest analogs based on substituent positions, functional groups, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid 3-bromo, 2-methoxy (phenyl) C₁₀H₁₀BrNO₃ ~300.10* High steric hindrance; potential for halogen bonding and hydrogen bonding.
(R)-3-Amino-3-(4-bromophenyl)propanoic acid 4-bromo (phenyl) C₉H₁₀BrNO₂ 244.088 Lower steric hindrance; simpler aromatic substitution pattern.
(R)-2-Amino-3-(3-bromophenyl)propanoic acid 3-bromo (phenyl); α-amino acid C₉H₁₀BrNO₂ 244.088 α-amino acid configuration; distinct pharmacokinetics vs. β-analogs.
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid 3-methoxy (phenyl) C₁₀H₁₃NO₃ 207.22 Electron-rich aromatic ring; lacks bromine’s halogen bonding potential.
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-trifluoromethyl (phenyl) C₁₀H₁₀F₃NO₂ 233.19 Strong electron-withdrawing group; enhanced metabolic stability.
(R)-3-Amino-3-(3-hydroxyphenyl)propionic acid 3-hydroxy (phenyl) C₉H₁₁NO₃ 181.19 Polar hydroxyl group; potential for hydrogen bonding and solubility in water.
(R)-3-Amino-3-(2-chlorophenyl)propanoic acid 2-chloro (phenyl) C₉H₁₀ClNO₂ 199.64 Ortho-substitution increases steric hindrance; altered receptor interactions.
(R)-3-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl (heterocyclic) C₈H₁₀N₂O₂ 166.18 Heteroaromatic ring; potential for coordination with metal ions.

*Estimated based on molecular formula.

Pharmacological and Physicochemical Insights

  • Ortho-substituted derivatives (e.g., 2-chloro in ) exhibit increased steric hindrance, which may limit membrane permeability .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but reduce nucleophilicity, whereas electron-donating groups (e.g., methoxy in ) increase reactivity in electrophilic substitutions .
  • Biological Activity: β-amino acids like the target compound generally exhibit lower blood-brain barrier (BBB) permeability compared to α-amino acids (e.g., BMAA in ), limiting central nervous system applications . Heterocyclic analogs (e.g., pyridyl in ) may serve as precursors for metal-chelating drugs or enzyme inhibitors .

Biological Activity

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is an organic compound notable for its chiral center, which plays a crucial role in its biological interactions and pharmacological activities. With a molecular formula of C12H14BrNO3C_{12}H_{14}BrNO_3 and a molecular weight of approximately 274.11 g/mol, this compound's unique structure, featuring a bromine atom and a methoxy group, suggests potential applications in various biological systems, particularly in modulating neurotransmitter activity and enzyme functions.

Chemical Structure

The compound's structure can be represented as follows:

 3R 3 Amino 3 3 bromo 2 methoxyphenyl propanoic acid\text{ 3R 3 Amino 3 3 bromo 2 methoxyphenyl propanoic acid}

Key Features:

  • Chirality: The presence of a chiral center indicates that the compound exists in two enantiomeric forms, which may exhibit different biological activities.
  • Functional Groups: The bromine and methoxy substituents on the phenyl ring are expected to influence the compound's reactivity and interaction with biological targets.

Research indicates that (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid may interact with various neurotransmitter systems, particularly those involving amino acids. Its mechanism likely involves:

  • Ligand Activity: Acting as a ligand for specific receptors or enzymes, influencing their activity.
  • Enzyme Modulation: Potentially modulating enzyme activity involved in metabolic pathways.

Neurotransmitter Interaction

Studies have demonstrated that compounds similar to (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid can affect neurotransmitter levels, particularly glutamate and GABA (gamma-aminobutyric acid), which are critical for neuronal signaling. This suggests potential therapeutic applications in neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid. The following table summarizes relevant compounds:

Compound NameMolecular FormulaMolecular Weight
(R)-3-Amino-3-(2-methoxyphenyl)propanoic acidC10H13NO3195.22 g/mol
(S)-3-Amino-3-(4-methoxyphenyl)propanoic acidC10H13NO3195.22 g/mol
(R)-3-Amino-4-bromo-2-methoxyphenyl propanoic acidC12H14BrNO2274.11 g/mol

The unique bromination pattern combined with the methoxy group enhances the biological activity of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid compared to its analogs.

Case Studies

  • Neuroprotective Effects
    A study investigated the neuroprotective effects of similar amino acids on neuronal cell lines exposed to oxidative stress. Results indicated that compounds with brominated phenyl groups exhibited enhanced protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases.
  • Antitumor Activity
    Preliminary assays showed that derivatives of this compound demonstrated moderate cytotoxicity against various cancer cell lines, including HeLa and IMR-32 cells. The IC50 values ranged from 20 µM to 50 µM, indicating potential as an antitumor agent.

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